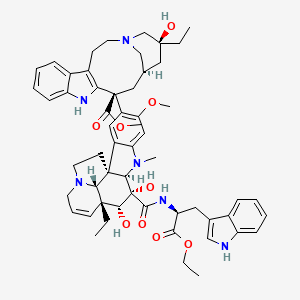

![molecular formula C21H20N2O3S B1683633 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

概要

説明

作用機序

ZINC00881524は、Rhoキナーゼ(ROCK)の活性を阻害することによってその効果を発揮します。 ROCKは、細胞骨格、細胞の形、運動性の調節において重要な役割を果たすセリン/スレオニンキナーゼです . ZINC00881524はROCKを阻害することによって、これらのプロセスを阻害し、細胞挙動の変化につながります。 ZINC00881524の分子標的は、ROCK1とROCK2であり、これらはキナーゼのアイソフォームです .

類似化合物の比較

ZINC00881524は、その特異的な化学構造と高い効力により、ROCK阻害剤の中でユニークです。類似の化合物には以下があります。

Y-27632: 異なる化学構造を持つ別のよく知られたROCK阻害剤です。

ファスジル: 脳血管攣縮の治療に臨床的に使用されるROCK阻害剤です。

GSK429286A: 研究で使用されている選択的なROCK阻害剤です.

これらの化合物は、ROCK阻害という共通の特徴を共有していますが、化学構造、効力、特定の用途が異なります。

準備方法

ZINC00881524の合成は、コア構造の調製から始まり、官能基の導入によって行われる複数のステップを含みます。この化合物は、一般的に標準的な有機合成技術を用いて研究室環境で合成されます。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用が伴う場合があり、温度とpHを慎重に管理する必要があります

化学反応の分析

ZINC00881524は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。

科学研究における用途

ZINC00881524は、科学研究において幅広い用途があります。

癌生物学: 癌細胞の増殖と転移におけるROCKの役割を研究するために使用されます。

細胞シグナル伝達: 移動、接着、アポトーシスなどのさまざまな細胞プロセスに関与するRho/ROCKシグナル伝達経路を調査するために使用されます.

科学的研究の応用

ZINC00881524 has a wide range of applications in scientific research:

Cancer Biology: It is used to study the role of ROCK in cancer cell proliferation and metastasis.

Cell Signaling: It is used to investigate the Rho/ROCK signaling pathway, which is involved in various cellular processes such as migration, adhesion, and apoptosis.

Drug Development: It serves as a lead compound for the development of new ROCK inhibitors with potential therapeutic applications.

Neuroscience: It is used to study the role of ROCK in neuronal growth and regeneration.

類似化合物との比較

ZINC00881524 is unique among ROCK inhibitors due to its specific chemical structure and high potency. Similar compounds include:

Y-27632: Another well-known ROCK inhibitor with a different chemical structure.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.

GSK429286A: A selective ROCK inhibitor used in research.

These compounds share the common feature of ROCK inhibition but differ in their chemical structures, potencies, and specific applications.

特性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNMDJGZWFZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

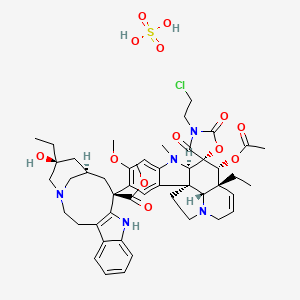

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)